molecular formula C23H20N4O4S B2666139 N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688356-31-2

N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2666139
CAS No.: 688356-31-2
M. Wt: 448.5
InChI Key: BDDMRCGJSNVJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that features a quinazoline core structure

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Safety and Hazards

As with any chemical compound, handling “N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of quinazoline derivatives is a promising area of research in medicinal chemistry. Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline intermediate with a thiol or sulfide reagent, often under mild conditions to prevent decomposition.

    Attachment of the 3,5-dimethoxyphenyl Group: This step involves the coupling of the quinazoline-sulfanyl intermediate with a 3,5-dimethoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.

    Nitration: The final step is the nitration of the phenyl ring, which can be achieved using a nitrating agent such as nitric acid or a nitrate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which may further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-dimethoxyphenyl)methyl]-4-methoxyaniline
  • **3,5-dimethyl-N-[(4-methylphenyl)methyl]aniline

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to its combination of a quinazoline core with a sulfanyl group and a nitrophenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-30-18-11-16(12-19(13-18)31-2)24-22-20-5-3-4-6-21(20)25-23(26-22)32-14-15-7-9-17(10-8-15)27(28)29/h3-13H,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDMRCGJSNVJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.